molecular formula C7H7ClN2O2 B12432317 2-(2-Chloroethyl)-5-nitropyridine

2-(2-Chloroethyl)-5-nitropyridine

Cat. No.: B12432317
M. Wt: 186.59 g/mol
InChI Key: QDUINDMQNUDOHC-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chloroethyl group at the second position and a nitro group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-nitropyridine typically involves the nitration of 2-(2-Chloroethyl)pyridine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled nitration. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Elimination: Strong bases like potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-(2-Chloroethyl)-5-aminopyridine.

    Elimination: 2-vinylpyridine.

Scientific Research Applications

2-(2-Chloroethyl)-5-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active agents.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-nitropyridine involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution, while the nitro group can participate in redox reactions. These interactions can lead to the formation of various derivatives with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(2-Bromoethyl)-5-nitropyridine: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

    2-(2-Chloroethyl)-3-nitropyridine: The nitro group is at a different position, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(2-chloroethyl)-5-nitropyridine

InChI

InChI=1S/C7H7ClN2O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3-4H2

InChI Key

QDUINDMQNUDOHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CCCl

Origin of Product

United States

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